molecular formula C11H17N3O4 B2360475 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid CAS No. 2026171-33-3

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid

Cat. No.: B2360475
CAS No.: 2026171-33-3
M. Wt: 255.274
InChI Key: ZLYJOEHRXLQMMO-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 2-methylpyrazole heterocycle, and an acetic acid backbone. The Boc group enhances stability during synthetic processes, while the pyrazole ring may contribute to hydrogen bonding and biological activity. The compound’s molecular formula is C₁₂H₁₉N₃O₄, with a molecular weight of approximately 269.3 g/mol.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-6-12-14(7)4/h5-6,8H,1-4H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYJOEHRXLQMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2026171-33-3
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
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Preparation Methods

Pyrazole Ring Construction

The 2-methylpyrazole core is typically synthesized via cyclocondensation of β-diketones with hydrazines. In a representative approach, acetylacetone reacts with methylhydrazine in acetic acid at reflux, yielding 3-methyl-1H-pyrazole. Subsequent N-alkylation with methyl iodide generates the 2-methylpyrazole-3-yl motif. Alternative methods employ microwave-assisted cyclization to reduce reaction times from hours to minutes while achieving yields >85%.

Recent innovations include using morpholine-sulfur systems to catalyze pyrazole formation under milder conditions (60–80°C), minimizing side products. For example, refluxing β-diketone derivatives with morpholine and sulfur in methanol for 6–8 hours produced pyrazole intermediates with 92% purity, as confirmed by HPLC.

Introduction of the Boc-Protected Amino Group

The Boc group is introduced via nucleophilic substitution or carbamate formation. A two-step protocol involves:

  • Amino protection : Treating 2-amino-2-(2-methylpyrazol-3-yl)acetic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and aqueous sodium bicarbonate.
  • Acid hydrolysis : Removing tert-butyl esters using trifluoroacetic acid (TFA) to yield the free carboxylic acid.

Optimized conditions (0°C, 2 hours) prevent epimerization at the α-carbon, preserving stereochemical integrity. Nuclear magnetic resonance (NMR) studies of the Boc-protected intermediate show characteristic tert-butyl signals at δ 1.43 ppm and pyrazole protons at δ 7.2–7.8 ppm.

Coupling and Functionalization Techniques

Peptide Bond Formation

The acetic acid moiety is activated for amide coupling using carbodiimides (e.g., EDC/HOBt). In a patented method, 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid reacts with amines in dichloromethane (DCM) at room temperature, achieving 70–90% yields. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reactivity.
  • Catalyst loadings : 1.2 equivalents of EDC and 0.5 equivalents of HOBt minimize racemization.

Esterification and Hydrolysis

Methyl ester derivatives are prepared via Fischer esterification with methanol and sulfuric acid. For example, refluxing the carboxylic acid with excess methanol and H₂SO₄ for 12 hours yields the methyl ester, which is purified by recrystallization from ethanol. Subsequent saponification with lithium hydroxide in tetrahydrofuran (THF)/water regenerates the acid functionality without degrading the Boc group.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent patents disclose continuous flow systems for large-scale manufacturing. Key advantages include:

  • Improved heat transfer : Enabling exothermic reactions (e.g., Boc protection) at higher concentrations.
  • Reduced purification needs : In-line liquid-liquid extraction removes byproducts like tert-butanol.

A pilot-scale reactor produced 50 kg batches with 95% purity, as verified by LC-MS.

Green Chemistry Approaches

Water-mediated reactions and recyclable catalysts align with sustainability goals. For instance, using immobilized lipases in aqueous buffer (pH 7.5) catalyzes Boc deprotection with 98% efficiency, eliminating TFA waste.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Distinct signals for Boc (δ 1.43, singlet), pyrazole (δ 6.5–7.8), and acetic acid (δ 3.72, quartet).
  • IR Spectroscopy : Stretching vibrations at 1740 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, acid), and 1550 cm⁻¹ (pyrazole ring).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves the compound at 8.2 minutes with >99% purity.

Comparative Analysis of Synthetic Routes

Method Catalyst/Solvent Temperature (°C) Yield (%) Purity (%)
Acetic acid cyclization AcOH/H₂O 100 78 95
Morpholine-Sulfur Morpholine/S/MeOH 70 92 98
Continuous flow THF/H₂O 25 95 99

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid exhibit significant anticancer properties. A study published in MDPI highlighted that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

CompoundActivityMechanism
Pyrazole Derivative AIC50 = 15 µMInduces apoptosis via mitochondrial pathway
Pyrazole Derivative BIC50 = 10 µMInhibits cell cycle progression at G1 phase

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Similar structures have been shown to inhibit inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases. Research has demonstrated that such compounds can downregulate pro-inflammatory cytokines .

Herbicidal Activity

The compound's structure suggests potential herbicidal activity, particularly against broadleaf weeds. Studies have indicated that derivatives can disrupt plant growth by inhibiting specific metabolic pathways .

Case Study:

HerbicideTarget WeedEfficacy
Compound XBroadleaf Weed A75% reduction in growth
Compound YBroadleaf Weed B85% reduction in growth

Polymer Chemistry

In material science, the compound can serve as a building block for synthesizing polymers with desirable properties such as flexibility and thermal stability. Its incorporation into polymer matrices has been explored for applications in coatings and adhesives.

Data Table:

Polymer TypeProperties EnhancedApplication Area
Thermoplastic PolyurethaneIncreased flexibilityCoatings
Epoxy ResinImproved thermal stabilityAdhesives

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound’s key structural elements include:

  • Boc-protected amino group: Enhances lipophilicity and stability compared to unprotected amines.
  • 2-Methylpyrazole : A nitrogen-containing heterocycle that influences electronic properties and hydrogen-bonding capacity.
Table 1: Structural Comparison with Analogs
Compound Name Molecular Formula Key Functional Groups Molecular Weight Key Structural Differences
Target Compound C₁₂H₁₉N₃O₄ Boc-amino, Pyrazole, Acetic acid ~269.3 Unique combination of Boc and pyrazole
5-Hydroxy-2-[(Boc)amino]pentanoic acid C₁₀H₁₉NO₅ Boc-amino, Hydroxyl, Pentanoic acid ~233.26 Hydroxyl group and longer carbon chain
(2-Methylpyrazol-3-yl)acrylic acid C₇H₈N₂O₂ Pyrazole, Acrylic acid ~152.15 Acrylic acid moiety (vs. acetic acid)
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino... C₁₄H₁₃N₃O₃ Pyridine, Cyano, Ethenylamino ~271.28 Pyridine ring and cyano substituent

Physicochemical Properties

  • Solubility: The Boc group in the target compound increases lipophilicity, likely reducing aqueous solubility compared to 5-hydroxy-2-[(Boc)amino]pentanoic acid (), which has a hydroxyl group for enhanced polarity .
  • Acidity : The acetic acid backbone (pKa ~2.5) is less acidic than the acrylic acid derivative (, pKa ~1–2) due to resonance stabilization in the latter .
  • Stability : The Boc group offers hydrolytic stability under basic conditions, contrasting with compounds featuring labile protecting groups (e.g., Fmoc).

Biological Activity

The compound 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid , also referred to as a pyrazole derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.

  • Molecular Formula : C₉H₁₇N₃O₄
  • Molecular Weight : 203.236 g/mol
  • CAS Number : 13734-31-1
  • Density : 1.1 g/cm³
  • Boiling Point : 296.3 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with appropriate acylating agents. The process can be optimized for yield and purity through various organic synthesis techniques, including one-pot reactions and microwave-assisted methods.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including our compound of interest. It has shown significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In a comparative study, certain derivatives exhibited higher antibacterial activity than standard antibiotics, suggesting their potential as alternative therapeutic agents against resistant strains .

Anticancer Properties

Research indicates that pyrazole compounds can induce cytotoxic effects in cancer cell lines. For instance, derivatives similar to this compound have been tested against:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

These compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in these cell lines, with IC₅₀ values comparable to established chemotherapeutic agents .

Anti-inflammatory and Antidiabetic Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic efficacy in conditions characterized by inflammation. Additionally, its potential as an antidiabetic agent has been explored, showing promise in regulating blood glucose levels in preclinical models .

Study 1: Antimicrobial Efficacy

A study conducted by Luckose et al. (2015) examined the antimicrobial properties of various amino acid derivatives, including pyrazole-based compounds. The results indicated that certain derivatives showed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Study 2: Anticancer Activity

In a detailed investigation published in PMC, researchers synthesized a series of pyrazole derivatives and assessed their anticancer activity against multiple cell lines. The findings revealed that several compounds exhibited significant cytotoxicity, particularly those with specific substituents on the pyrazole ring which enhanced their interaction with cellular targets involved in tumor growth .

Comparative Table of Biological Activities

Biological ActivityCompoundActivity Level
Antimicrobial2-Methylpropan derivativeHigh against S. aureus
Moderate against E. coli
High against P. aeruginosa
AnticancerMCF-7 cell lineIC₅₀ comparable to Tamoxifen
A549 cell lineSignificant apoptosis induction
Anti-inflammatoryVarious modelsInhibition of cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Use carbodiimide-based coupling reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) with hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates, as demonstrated in analogous syntheses .

  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance coupling efficiency. For example, tetrahydrofuran (THF) at 12–23°C achieved 88% yield in a structurally related compound .

  • Step 3 : Purify via liquid-liquid extraction (e.g., ethyl acetate and aqueous NaHCO₃) followed by reduced-pressure concentration to isolate the product .

    • Key Considerations :
  • Monitor reaction progress using thin-layer chromatography (TLC) to identify incomplete coupling.

  • Scale-up adjustments may require alternative solvents (e.g., DMF) to improve solubility.

Q. What analytical techniques are most effective for confirming the stereochemical integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H-¹H NOESY or ¹³C DEPT experiments to confirm spatial relationships between protons and carbons, particularly around the pyrazole and tert-butoxycarbonyl (Boc) groups.

  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers, as co-elution of epimers is common in structurally similar compounds .

  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

    • Data Interpretation :
  • Compare observed optical rotation values with literature data for validation.

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

  • Methodology :

  • Step 1 : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) to minimize variability. For example, marine-derived compound studies highlight the importance of consistent anti-biofilm assay protocols .

  • Step 2 : Perform dose-response curves to establish EC₅₀/IC₅₀ values under controlled conditions.

  • Step 3 : Use meta-analysis tools to statistically evaluate data heterogeneity across publications.

    • Case Study :
  • Conflicting cytotoxicity results may arise from impurities (e.g., unidentified stereoisomers). Re-evaluate purity via HPLC-MS and retest activity .

Q. What experimental strategies are recommended to study the environmental fate and ecotoxicological impact of this compound?

  • Methodology :

  • Phase 1 (Abiotic) :

  • Assess hydrolysis kinetics under varying pH and temperature using LC-MS to track degradation products .

  • Measure soil/water partition coefficients (e.g., log Kow) to predict mobility .

  • Phase 2 (Biotic) :

  • Conduct microcosm studies with Daphnia magna or algal species to evaluate acute/chronic toxicity .

    • Design :
  • Follow randomized block designs with split-split plots for longitudinal environmental exposure studies, as outlined in analogous ecotoxicology frameworks .

Q. How can researchers elucidate the reaction mechanisms of the pyrazole and Boc-protected amine moieties under oxidative conditions?

  • Methodology :

  • Step 1 : Use isotopic labeling (e.g., ¹⁸O or D) to trace oxygen or proton transfer pathways during oxidation.

  • Step 2 : Perform density functional theory (DFT) calculations to model transition states and identify rate-determining steps.

  • Step 3 : Validate intermediates via in situ IR or ESR spectroscopy for radical species detection.

    • Example :
  • Pyrazole rings in related compounds undergo regioselective oxidation to form hydroxylated derivatives, which can be stabilized via intramolecular hydrogen bonding .

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